molecular formula C11H10ClN3O2S B1388490 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde CAS No. 885618-31-5

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

Cat. No. B1388490
CAS RN: 885618-31-5
M. Wt: 283.73 g/mol
InChI Key: PFAKZIZFIXKDFP-UHFFFAOYSA-N
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Description

“2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde” is a chemical compound with the molecular formula C11H10ClN3O2S . It is also known by its CAS number 885618-31-5 .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholino group attached to a thieno[3,2-d]pyrimidine ring, which is further substituted with a chlorine atom and a carbaldehyde group . The exact mass of the molecule is 283.0182254 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.73 g/mol . It is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Cancer Research

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde: has shown potential in cancer research. A series of derivatives of this compound have been synthesized and screened for cytotoxic activities against various cancer cell lines, including large cell lung cancer (H460), colon cancer (HT-29), and adenocarcinomic lung cancer (A549) in vitro .

Antibacterial Activity

Derivatives of this compound have also been explored for their antibacterial activity. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and screened against different bacterial strains, showing promising results .

Chemical Synthesis

This compound is used as a precursor in chemical synthesis, providing a foundational structure for creating various derivatives with potential therapeutic applications .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry .

Biopharma Production

The compound’s derivatives may play a role in biopharmaceutical production, where they could be used in the synthesis of drugs or as intermediates in pharmaceutical manufacturing processes .

Advanced Battery Science

There is potential for this compound to be used in advanced battery science and technology, possibly as part of the materials used in the construction or operation of batteries .

Synthesis and antitumor activities of novel 4-morpholinothieno[3,2-d]pyrimidine derivatives Therapeutic potential of heterocyclic pyrimidine scaffolds Sigma-Aldrich Product Information VWR Product Information

Safety and Hazards

Safety information suggests that dust formation should be avoided and that the compound should not be inhaled or come into contact with skin and eyes . The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed .

properties

IUPAC Name

2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c12-11-13-8-5-7(6-16)18-9(8)10(14-11)15-1-3-17-4-2-15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAKZIZFIXKDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672148
Record name 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885618-31-5
Record name 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine 4 (1.75 g, 6.85 mmol) in dry THF (40 mL) at −78° C. was added a 2.5M solution of n-butyllithium (nBuLi) in hexane (3.3 mL, 1.2 eq.). After stirring for 1 h, dry DMF (796 μL, 1.5 eq.) was added. The reaction mixture was stirred for 1 h at −78° C. and then warmed slowly to room temperature. After a further 2 h at room temperature the reaction mixture poured onto ice/water yielding a yellow precipitate. This was collected by filtration and air-dried to yield 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde 10 (1.50 g, 77%). 1H NMR (400 MHz, d6-DMSO) 3.76 (4H, t, J=4.9), 3.95 (4H, t, J=4.9), 8.28 (1H, s), 10.20 (1H, s).
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
796 μL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (65) (1.75 g, 6.85 mmol) in dry THF (40 mL) at −78° C. was added a 2.5M solution of nBuLi in hexane (3.3 mL, 1.2 eq.). After stirring for 1 hour, dry N,N-dimethylformamide (796 μL, 1.5 eq.) was added. The reaction mixture was stirred for 1 hour at −78° C. and then warmed slowly to room temperature. After a further 2 hours at room temperature the reaction mixture poured onto ice/water yielding a yellow precipitate. This was collected by filtration and air-dried to yield the title compound (1.50 g, 77%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
796 μL
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods III

Procedure details

To a suspension of 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (VII) (1.75 g, 6.85 mmol) in dry THF (40 mL) at −78° C. was added a 2.5M solution of nBuLi in hexane (3.3 mL, 1.2 eq.). After stirring for 1 h, dry DMF (796 μL, 1.5 eq.) was added. The reaction mixture was stirred for 1 h at −78° C. and then warmed slowly to room temperature. After a further 2 h at room-temperature the reaction mixture poured onto ice/water yielding a yellow precipitate. This was collected by filtration and air-dried to yield the title compound (1.50 g, 77%)
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
796 μL
Type
reactant
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
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Reactant of Route 6
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2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

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